

# Odevixibat: A Cost-Effectiveness Comparison for Cholestatic Liver Diseases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Odevixibat

Cat. No.: B1663563

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

**Odevixibat**, an ileal bile acid transporter (IBAT) inhibitor, has emerged as a novel therapeutic agent for progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS), offering a non-surgical option to mitigate debilitating pruritus and reduce serum bile acid (sBA) levels. This guide provides a comprehensive assessment of the cost-effectiveness of **Odevixibat** compared to other treatment modalities, supported by clinical trial data and pharmacoeconomic analyses.

## Executive Summary

**Odevixibat** has demonstrated efficacy in reducing pruritus and serum bile acids in patients with PFIC and ALGS. However, current pharmacoeconomic evaluations for PFIC consistently conclude that **Odevixibat** is not cost-effective at its present price point, with incremental cost-effectiveness ratios (ICERs) far exceeding conventional willingness-to-pay thresholds. The high acquisition cost of the drug is the primary driver of these unfavorable economic outcomes. For Alagille syndrome, a formal cost-effectiveness analysis is still pending, though clinical trials have shown promising efficacy. Alternative treatments, including off-label medications, partial external biliary diversion (PEBD), and liver transplantation, present a complex landscape of varied efficacy, safety profiles, and costs.

## Data Presentation: Quantitative Comparison of Treatments

The following tables summarize the available quantitative data for **Odevixibat** and its alternatives. It is important to note that direct head-to-head cost-effectiveness trials are limited, and much of the data for alternatives is derived from observational studies and health economic models.

Table 1: Cost-Effectiveness of **Odevixibat** for Progressive Familial Intrahepatic Cholestasis (PFIC)

Parameter	Odevixibat + Standard of Care	Standard of Care Alone	Source(s)
Incremental Cost	€3,374,154	-	[1]
Incremental QALYs Gained	1.51	-	[1]
ICER (per QALY gained)	€1,276,515 / \$3,462,139	-	[1][2]
Probability of Cost- Effectiveness (at €45,000/QALY threshold)	0%	-	[1]
Required Price Reduction for Cost- Effectiveness	98.6%	-	[2]

Note: ICER values are from different health technology assessments and may vary based on the model assumptions and healthcare system perspective.

Table 2: Efficacy of **Odevixibat** in Clinical Trials

Indication	Trial	Key Efficacy Endpoint	Result	Source(s)
PFIC (Types 1 & 2)	PEDFIC 1	Proportion of positive pruritus assessments	Significantly higher with Odevixibat vs. placebo (55% vs. 30%, p=0.0038)	[1]
Serum bile acid response	Significantly higher with Odevixibat vs. placebo (33% vs. 0%, p=0.003)	[1]		
Alagille Syndrome	ASSERT	Change in scratching score (PRUCISION)	Significantly greater reduction with Odevixibat vs. placebo (-1.7 vs. -0.8, p=0.0024)	[3]
Change in serum bile acid concentration	Significantly greater reduction with Odevixibat vs. placebo (-90 μmol/L vs. +22 μmol/L, p=0.0012)	[3]		

Table 3: Overview of Alternative Treatments

Treatment	Efficacy	Known Costs	Source(s)
Partial External Biliary Diversion (PEBD)	Relief of pruritus in ~75% of patients. Reduction in serum bile salts in patients without severe fibrosis.	Specific cost data is not readily available in the literature, but it is an invasive surgical procedure with associated hospitalization costs.	[4]
Ursodeoxycholic Acid (UDCA)	May improve liver biochemical markers, but limited benefit for severe pruritus in PFIC1 & PFIC2.	Annual cost of ~\$2,500 (for PBC), but shown to be cost-saving in that context by reducing complications.	[5][6]
Rifampicin	Effective in alleviating pruritus in children with cholestatic liver disease.	Cost data for this specific indication is not detailed in the reviewed literature.	[7]
Liver Transplantation	Definitive treatment for end-stage liver disease.	Average annualized medical costs of \$512,124 (commercially insured) and \$211,863 (Medicaid-insured) in the US.	[8]

## Experimental Protocols

Detailed methodologies for the pivotal clinical trials are crucial for a comprehensive understanding of the evidence.

### PEDFIC 1 (NCT03566238): Odevixibat for PFIC

The PEDFIC 1 trial was a Phase 3, double-blind, randomized, placebo-controlled study designed to evaluate the efficacy and safety of **Odevixibat** in children with PFIC types 1 and 2.

[9][10]

- Patient Population: Children aged 6 months to 18 years with a confirmed diagnosis of PFIC type 1 or 2, significant pruritus, and elevated serum bile acids.[10]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive one of three treatments for 24 weeks:[11]
  - **Odevixibat** 40 µg/kg/day
  - **Odevixibat** 120 µg/kg/day
  - Placebo
- Primary Endpoints:
  - Pruritus Assessment: The proportion of positive pruritus assessments, defined as a scratching score of 0 or 1 on the 5-point PRUCISION observer-reported outcome (ObsRO) instrument, recorded twice daily by a caregiver.[10]
  - Serum Bile Acid Response: The proportion of patients with a serum bile acid response, defined as a reduction in sBA of ≥70% from baseline or a level of ≤70 µmol/L.[1]
- Key Secondary Endpoints: Changes in sleep parameters and growth.[9]

## ASSERT (NCT04674761): Odevixibat for Alagille Syndrome

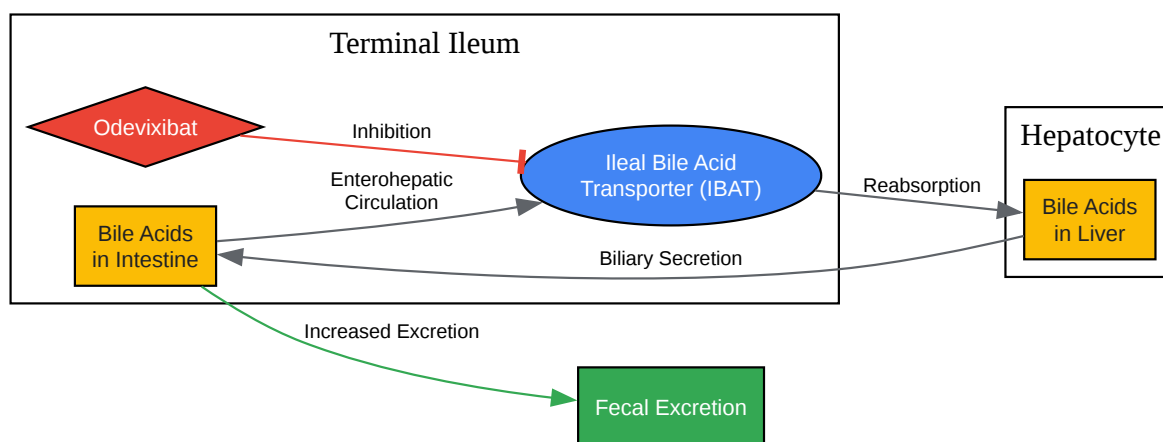
The ASSERT trial was a Phase 3, double-blind, randomized, placebo-controlled study to assess the efficacy and safety of **Odevixibat** in patients with Alagille syndrome.[3][12]

- Patient Population: Patients with a genetically confirmed diagnosis of Alagille syndrome, a history of significant pruritus, and elevated serum bile acids.[3]
- Intervention: Patients were randomized in a 2:1 ratio to receive either:[3]
  - Oral **Odevixibat** 120 µg/kg per day

- Placebo for 24 weeks.
- Primary Efficacy Endpoint: Change in caregiver-reported scratching score from baseline to weeks 21-24, measured using the PRUCISION instrument (range 0-4).[3]
- Key Secondary Efficacy Endpoint: Change in serum bile acid concentration from baseline to the average of weeks 20 and 24.[3]

## Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.



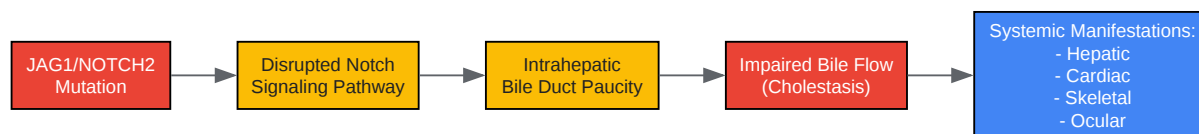
[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Odevixibat**.



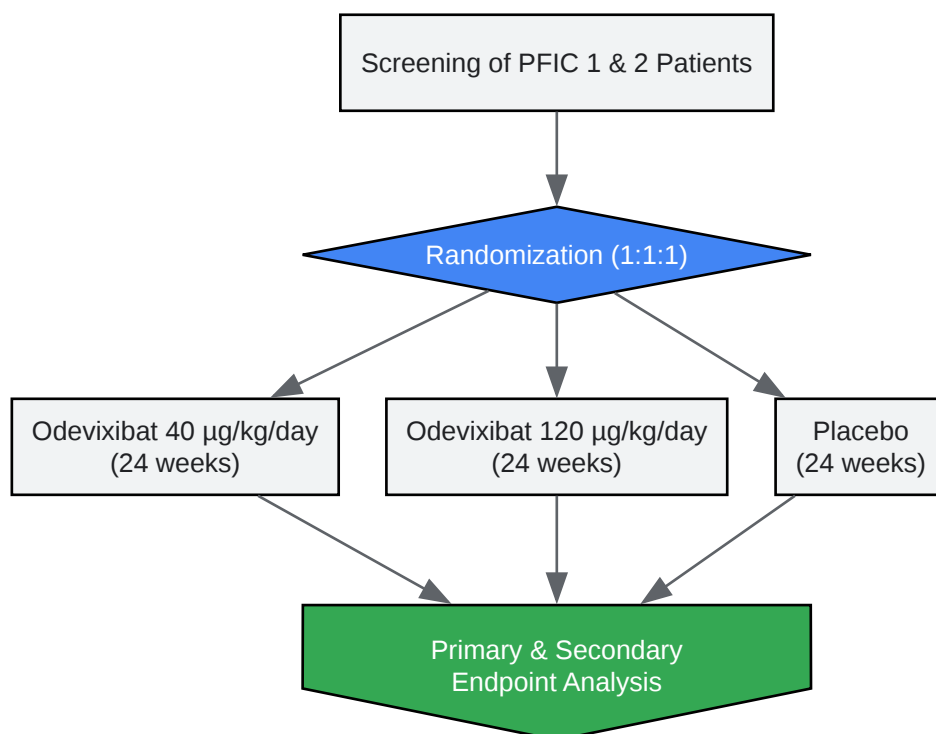
[Click to download full resolution via product page](#)

Caption: Simplified pathophysiology of PFIC.



[Click to download full resolution via product page](#)

Caption: Pathophysiology of Alagille Syndrome.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ncpe.ie [ncpe.ie]

- 2. Table 2, Summary of Economic Evaluation - Odevixibat (Bylvay) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and safety of odevixibat in patients with Alagille syndrome (ASSERT): a phase 3, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial external biliary diversion in children with progressive familial intrahepatic cholestasis and Alagille disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of ursodeoxycholic acid therapy in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cost effectiveness of using ursodeoxycholic acid to treat primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rifampin relieves pruritus in children with cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosis and management of Alagille and progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 11. Bylvay® (odevixibat) data shows sustained improvement in severe itch and serum bile acid levels in patients with PFIC and ALGS [ipsen.com]
- 12. ASSERT Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- To cite this document: BenchChem. [Odevixibat: A Cost-Effectiveness Comparison for Cholestatic Liver Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#assessing-the-cost-effectiveness-of-odevixibat-versus-other-treatments]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)